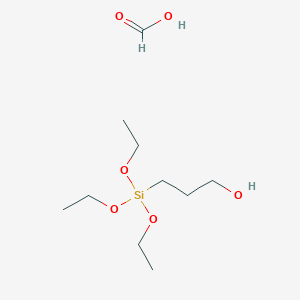
Formic acid;3-triethoxysilylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;3-triethoxysilylpropan-1-ol is a compound that combines the properties of formic acid and 3-triethoxysilylpropan-1-olIt is a colorless, corrosive liquid with a pungent odor that is completely miscible with water and many polar solvents . 3-triethoxysilylpropan-1-ol is a silane coupling agent with the molecular formula C9H22O4Si. It is used to improve the adhesion between organic polymers and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through the hydrolysis of formamide or by the oxidation of methanol. The industrial production of formic acid typically involves the reaction of carbon monoxide with sodium hydroxide to form sodium formate, which is then acidified to produce formic acid .
3-triethoxysilylpropan-1-ol can be synthesized by reacting triethoxysilane with allyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions
Formic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to carbon dioxide and water, reduced to methanol, and can participate in esterification reactions to form formate esters .
3-triethoxysilylpropan-1-ol can undergo hydrolysis and condensation reactions. In the presence of water, it hydrolyzes to form silanol groups, which can further condense to form siloxane bonds. This property makes it useful as a coupling agent in various applications .
Common Reagents and Conditions
Oxidation of Formic Acid: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction of Formic Acid: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis of 3-triethoxysilylpropan-1-ol: Typically carried out in the presence of water and an acid or base catalyst.
Major Products Formed
Oxidation of Formic Acid: Carbon dioxide and water.
Reduction of Formic Acid: Methanol.
Hydrolysis of 3-triethoxysilylpropan-1-ol: Silanol groups and ethanol.
Scientific Research Applications
Formic acid;3-triethoxysilylpropan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of formic acid involves its ability to donate protons (H+) and participate in redox reactions. It can act as a reducing agent, donating electrons to other molecules. In biological systems, formic acid can inhibit certain enzymes and disrupt cellular processes .
3-triethoxysilylpropan-1-ol acts as a coupling agent by forming covalent bonds with both organic polymers and inorganic materials. The hydrolysis of its ethoxy groups forms silanol groups, which can then condense to form siloxane bonds, thereby improving adhesion .
Comparison with Similar Compounds
Formic acid is similar to other carboxylic acids such as acetic acid and propionic acid, but it is unique in its simplicity and high reactivity. It is more volatile and has a lower molecular weight compared to other carboxylic acids .
3-triethoxysilylpropan-1-ol is similar to other silane coupling agents such as 3-aminopropyltriethoxysilane and 3-glycidoxypropyltrimethoxysilane. it is unique in its specific functional groups that allow for improved adhesion properties .
List of Similar Compounds
Formic Acid: Acetic acid, Propionic acid.
3-triethoxysilylpropan-1-ol: 3-aminopropyltriethoxysilane, 3-glycidoxypropyltrimethoxysilane.
Properties
CAS No. |
40171-24-2 |
|---|---|
Molecular Formula |
C10H24O6Si |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
formic acid;3-triethoxysilylpropan-1-ol |
InChI |
InChI=1S/C9H22O4Si.CH2O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;2-1-3/h10H,4-9H2,1-3H3;1H,(H,2,3) |
InChI Key |
PGHVWORKDUUSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCO)(OCC)OCC.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


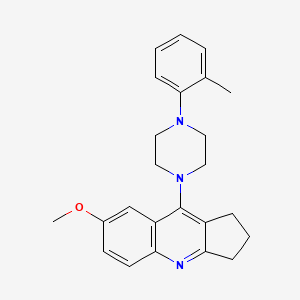
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
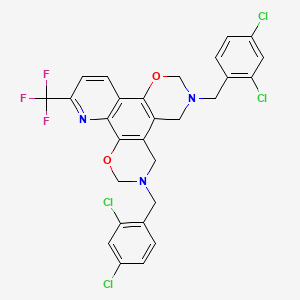

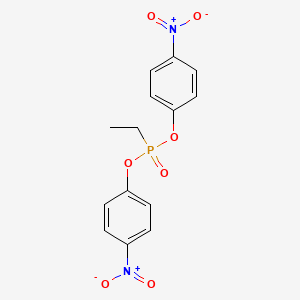
![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
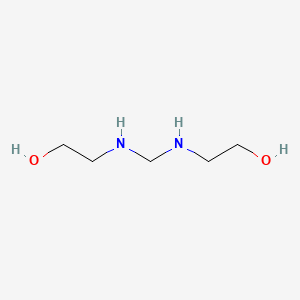

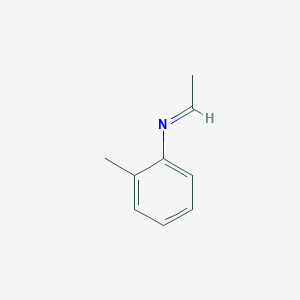
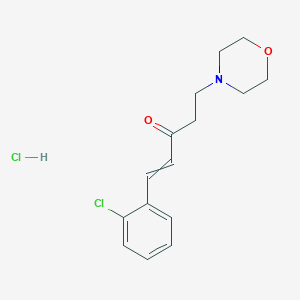
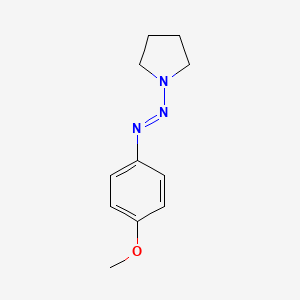
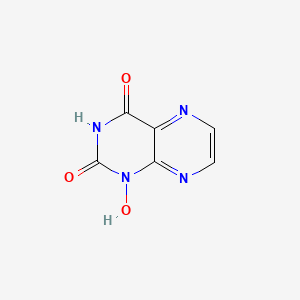

![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
